Xanthine
Overview
Description
Xanthine, also known as 3,7-dihydropurine-2,6-dione, is a purine base found in most human body tissues and fluids, as well as in other organisms . It is a product on the pathway of purine degradation and is created from guanine by guanine deaminase, from hypoxanthine by xanthine oxidoreductase, and from xanthosine by purine nucleoside phosphorylase . Xanthine is subsequently converted to uric acid by the action of the xanthine oxidase enzyme .
Synthesis Analysis
Xanthine and its derivatives have attracted much synthetic interest due to their numerous pharmacological activities . Various synthetic strategies have been adopted to synthesize xanthine moiety and its derivatives .Molecular Structure Analysis
The molecular structure of Xanthine consists of a pyrimidinedione ring and an imidazole ring with adjacent carbon atoms . Its chemical formula is C5H4N4O2 .Chemical Reactions Analysis
Xanthine is involved in various chemical reactions. It is an intermediate in the degradation of adenosine monophosphate to uric acid, being formed by oxidation of hypoxanthine . The methylated xanthine compounds caffeine, theobromine, and theophylline and their derivatives are used in medicine for their bronchodilator effects .Physical And Chemical Properties Analysis
Xanthine is a white solid with a molar mass of 152.11 g/mol . It has a density of 1.6±0.1 g/cm3 . It is soluble in water at a concentration of 1 g/14.5 L at 16 °C and 1 g/1.4 L at 100 °C .Scientific Research Applications
Synthesis and Biological Properties of Xanthine Derivatives
- Xanthine derivatives are notable for their widespread application in medicine. They have been used to treat conditions such as asthma, bronchitis, chronic obstructive pulmonary disease, and more. Their roles include acting as diuretics, analgesics, heart pacemakers, anti-inflammatory, psychotropic, and renal protective agents. The study focused on synthesizing unique 8-thioderivatives of 1-benzylthiobromine and examining their properties, highlighting the versatility of xanthine derivatives in medical applications (Ivanchenko et al., 2018).
Methylxanthines: Retrospective Analysis and Future Expectations
- Methylxanthines, derived from xanthine, have been used in various therapeutic contexts, including as CNS stimulants, bronchodilators, coronary dilators, and in anti-cancer treatments. The research indicates a continuous interest in the pharmacological applications of xanthine derivatives, albeit with considerations regarding their toxicity (Monteiro et al., 2019).
Nonenzymatic Sensor for Xanthine in Clinical Analysis and Food Quality Control
- The study presents a sensitive nonenzymatic sensor for xanthine, highlighting its importance in clinical analysis and food quality control. This sensor, based on carbon nanofibers, is effective in estimating the freshness of fish and determining xanthine in human urine, showcasing the utility of xanthine in biosensor technology (Tang et al., 2011).
Xanthine Oxidase Inhibitors and Therapeutic Effects
- Xanthine oxidase inhibitors have shown promise in treating ischemic tissue injuries, inflammatory diseases, and chronic heart failure, expanding the therapeutic scope of xanthine-related compounds. This study provides an overview of the effects of xanthine oxidase inhibitors in various pathophysiological conditions (Pacher et al., 2006).
Xanthine Scaffold in Drug Development
- Xanthine is utilized as a scaffold for developing new pharmaceutical compounds. Its properties, such as phosphodiesterase inhibition and adenosine receptor antagonization, are harnessed in creating drugs with anti-inflammatory, anti-microbial, anti-oxidant, and anti-tumor activities. This highlights the significant role of xanthine in medicinal chemistry (Singh et al., 2018).
Xanthine Oxidase Inhibitors from Lagerstroemia Speciosa Leaves
- The study identified xanthine oxidase inhibitors in Lagerstroemia speciosa leaves, traditionally used in folk medicine. These inhibitors, such as valoneic acid dilactone, show potential in treating hyperuricemia, demonstrating the link between natural xanthine sources and medicinal applications (Unno et al., 2004).
Future Directions
The future of xanthine research is promising. The molecule has been on the forefront of attention, as it is a basic framework of a large number of alkaloids . The information generated in recent research has suggested fragment-based drug design (FBDD) and molecular hybridization techniques to be most suitable for development of desired xanthine oxidase inhibitors .
properties
IUPAC Name |
3,7-dihydropurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFVTYWOQMYALW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
Record name | xanthine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Xanthine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4035120 | |
Record name | Xanthine | |
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Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid | |
Record name | Xanthine | |
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Record name | Xanthine | |
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Solubility |
0.069 mg/mL at 16 °C; 9.5 mg/mL (sodium salt) | |
Record name | Xanthine | |
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Record name | Xanthine | |
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Product Name |
Xanthine | |
CAS RN |
69-89-6 | |
Record name | Xanthine | |
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Record name | Xanthine | |
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Record name | Xanthine | |
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Record name | xanthine | |
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Record name | 1H-Purine-2,6-dione, 3,9-dihydro- | |
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Record name | Xanthine | |
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Record name | Purine-2(3H),6(1H)-dione | |
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Record name | XANTHINE | |
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Record name | Xanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000292 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 300 °C | |
Record name | Xanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000292 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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